
4-fluoro-3-(3-methoxycyclobutyl)-1-methyl-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-3-(3-methoxycyclobutyl)-1-methyl-1H-pyrazol-5-amine is a synthetic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of a fluorine atom, a methoxycyclobutyl group, and a pyrazolamine core makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-(3-methoxycyclobutyl)-1-methyl-1H-pyrazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazole Core: The initial step involves the formation of the pyrazole ring through a cyclization reaction. This can be achieved by reacting a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Methoxycyclobutyl Group: The methoxycyclobutyl group can be introduced through a nucleophilic substitution reaction. This involves reacting a suitable cyclobutyl halide with a methoxy group in the presence of a base.
Methylation: The final step involves the methylation of the pyrazole nitrogen using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-fluoro-3-(3-methoxycyclobutyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
4-fluoro-3-(3-methoxycyclobutyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Material Science: The unique structural features of the compound make it suitable for the development of novel materials with specific properties, such as improved thermal stability or electronic characteristics.
作用機序
The mechanism of action of 4-fluoro-3-(3-methoxycyclobutyl)-1-methyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or other biomolecules.
類似化合物との比較
Similar Compounds
- 4-fluoro-3-methoxyphenylboronic acid
- 3-methoxy-4-(methoxycarbonyl)phenylboronic acid
Comparison
Compared to similar compounds, 4-fluoro-3-(3-methoxycyclobutyl)-1-methyl-1H-pyrazol-5-amine is unique due to the presence of the methoxycyclobutyl group, which imparts distinct chemical and physical properties
特性
分子式 |
C9H14FN3O |
|---|---|
分子量 |
199.23 g/mol |
IUPAC名 |
4-fluoro-5-(3-methoxycyclobutyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H14FN3O/c1-13-9(11)7(10)8(12-13)5-3-6(4-5)14-2/h5-6H,3-4,11H2,1-2H3 |
InChIキー |
QEDARFBHAQSRDG-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C(=N1)C2CC(C2)OC)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


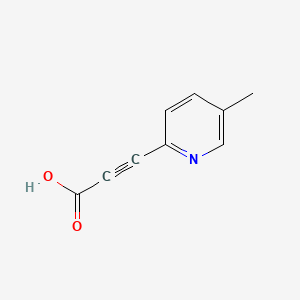

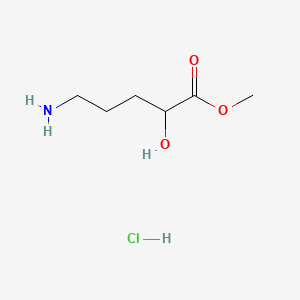
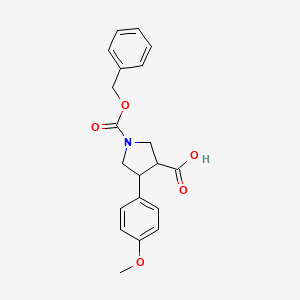

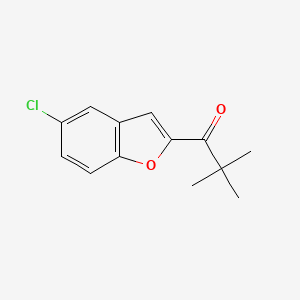

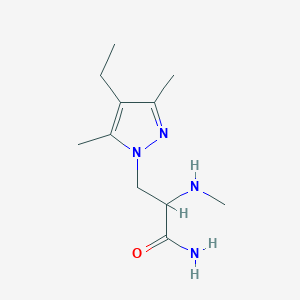
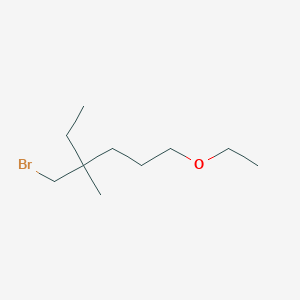


![3'-(aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide hydrochloride](/img/structure/B13633148.png)
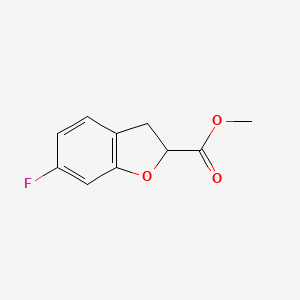
![(1R)-1-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B13633156.png)
